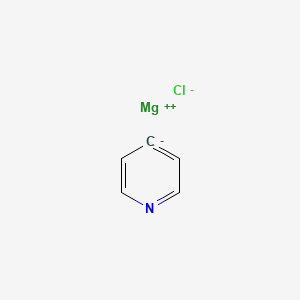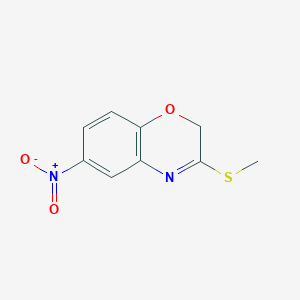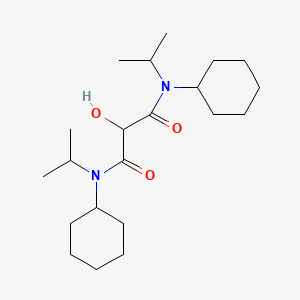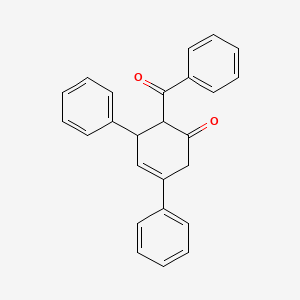
6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is an organic compound with the molecular formula C25H20O2. It features a cyclohexenone ring with benzoyl and diphenyl substituents. This compound is part of the enone family, known for their α,β-unsaturated carbonyl structure, which makes them versatile intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one typically involves the Michael addition reaction. This reaction is performed by reacting 1,3-diphenyl-2-propen-1-one with 1-phenylbutane-1,3-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then refluxed, followed by purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted enones or cyclohexanones.
Wissenschaftliche Forschungsanwendungen
6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 6-Acetyl-3,5-diphenylcyclohex-2-en-1-one
- Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene carboxylate
Comparison: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of the benzoyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the benzoyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
112036-02-9 |
|---|---|
Molekularformel |
C25H20O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
6-benzoyl-3,5-diphenylcyclohex-3-en-1-one |
InChI |
InChI=1S/C25H20O2/c26-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)25(27)20-14-8-3-9-15-20/h1-16,22,24H,17H2 |
InChI-Schlüssel |
OXONLOOFOGOSCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(C(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



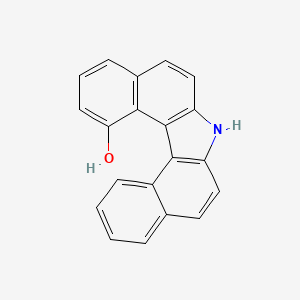
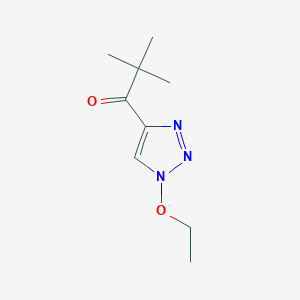

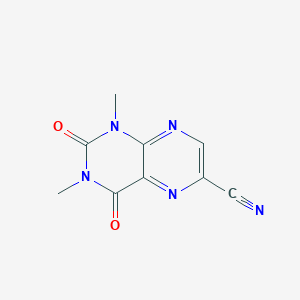
![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
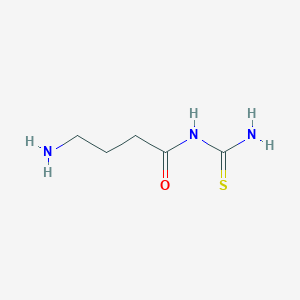
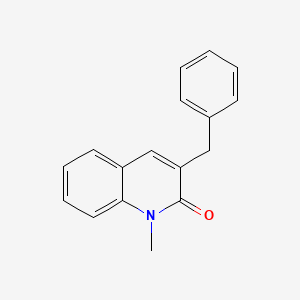
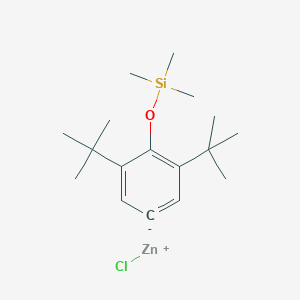
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
